molecular formula C18H20N2O3 B11166754 4-(butanoylamino)-N-(4-methoxyphenyl)benzamide

4-(butanoylamino)-N-(4-methoxyphenyl)benzamide

Cat. No.: B11166754
M. Wt: 312.4 g/mol
InChI Key: OMCANZFFTKHJBI-UHFFFAOYSA-N
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Description

4-(butanoylamino)-N-(4-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butanoylamino group and a methoxyphenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butanoylamino)-N-(4-methoxyphenyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with butanoyl chloride in the presence of a base such as pyridine to form the corresponding butanoyl derivative. This intermediate is then reacted with aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(butanoylamino)-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the butanoylamino moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-(butanoylamino)-N-(4-formylphenyl)benzamide or 4-(butanoylamino)-N-(4-carboxyphenyl)benzamide.

    Reduction: 4-(butanoylamino)-N-(4-methoxyphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(butanoylamino)-N-(4-methoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(butanoylamino)-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Comparison

4-(butanoylamino)-N-(4-methoxyphenyl)benzamide is unique due to the presence of both a butanoylamino group and a methoxyphenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

4-(butanoylamino)-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C18H20N2O3/c1-3-4-17(21)19-14-7-5-13(6-8-14)18(22)20-15-9-11-16(23-2)12-10-15/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

OMCANZFFTKHJBI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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